(S)-4,5-Dimethoxy-indan-1-ylamine
Description
Properties
IUPAC Name |
(1S)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-10-6-4-7-8(11(10)14-2)3-5-9(7)12/h4,6,9H,3,5,12H2,1-2H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXCASJKIQAMSF-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(CC2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C=C1)[C@H](CC2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301240965 | |
| Record name | (1S)-2,3-Dihydro-4,5-dimethoxy-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301240965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168902-82-7 | |
| Record name | (1S)-2,3-Dihydro-4,5-dimethoxy-1H-inden-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168902-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-2,3-Dihydro-4,5-dimethoxy-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301240965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Chiral Anchor: Role of (S)-4,5-Dimethoxy-indan-1-ylamine in Ramelteon Manufacture
[1][2]
Executive Summary & Structural Significance[1][2]
Ramelteon is a selective MT1/MT2 melatonin receptor agonist used for the treatment of insomnia.[4] Its pharmacological activity is strictly governed by the (S)-configuration at the C8 benzylic position of its tricyclic core.[1][2]
This compound represents the "Open-Ring" chiral precursor strategy.[1][2] In this synthetic logic, the chirality is established on a simplified dimethoxy-indane scaffold before the complex tricyclic furan ring is annulated (or as a model for the tricyclic amine itself).
Key Technical Functions:
-
Chiral Pharmacophore: The (S)-amine moiety provides the precise steric vector required to fit the hydrophobic pocket of the MT1 receptor.
-
Synthetic Divergence Point: It serves as the branch point for either Classical Resolution (via diastereomeric salts) or Asymmetric Catalysis (via Noyori-type hydrogenation).[1][2]
Strategic Access: Synthesis & Resolution
The establishment of the (S)-enantiomer is the single most critical quality attribute (CQA) in Ramelteon manufacturing. Two primary routes exist:
Route A: Classical Optical Resolution (The Robust Path)
This method is favored for its operational simplicity and lack of heavy metal contaminants. It relies on the formation of diastereomeric salts.[5]
Protocol 1: Resolution of Racemic 4,5-Dimethoxy-indan-1-ylamine
-
Principle: Differential solubility of diastereomeric salts formed with a chiral acid.
-
Resolving Agent: N-Acetyl-L-Leucine is the industry standard for resolving benzylic amines of this class, though (S)-Mandelic acid is a viable alternative.[1][2]
| Step | Operation | Critical Parameter |
| 1. Salt Formation | Dissolve racemic amine (1.0 eq) and N-Acetyl-L-Leucine (0.6-1.0 eq) in MeOH/EtOH (10:1). | Temperature control (Reflux |
| 2. Crystallization | Allow solution to cool to 20°C over 4 hours. Seed with pure (S)-salt if available.[1][2] | Cooling rate determines crystal purity (ee%). |
| 3. Filtration | Isolate the precipitate. The (S)-amine salt crystallizes; the (R)-isomer remains in mother liquor.[1][2] | Wash with cold EtOH to remove surface impurities. |
| 4.[2] Liberation | Suspend salt in water; adjust pH to >12 with NaOH.[2] Extract with Toluene or EtOAc.[2][6] | Ensure complete basification to liberate the free amine. |
| 5. Racemization | Treat the mother liquor ((R)-rich) with catalytic aldehyde/base to racemize and recycle.[1][2] | Maximizes atom economy.[2][7] |
Technical Insight: The 4,5-dimethoxy substitution pattern increases electron density on the aromatic ring, often altering the solubility profile compared to the unsubstituted indan-1-amine.[1][2] The use of N-Acetyl-L-Leucine typically yields >98% ee after one recrystallization.[1][2]
Route B: Asymmetric Hydrogenation (The Takeda "Green" Path)
This route, pioneered by Takeda for the tricyclic analog, applies equally to the dimethoxy precursor. It converts the corresponding enamide or imine directly to the (S)-amine.[1][2]
Protocol 2: Ru-BINAP Catalyzed Hydrogenation
-
Substrate: N-[1-(4,5-dimethoxy-1H-inden-3-yl)ethyl]acetamide (Enamide precursor).
-
Catalyst: [Ru(OAc)₂((S)-BINAP)] or [Ru(OAc)₂((S)-SegPhos)].[1][2]
Workflow:
-
Preparation: In a high-pressure autoclave, dissolve the enamide in degassed MeOH.
-
Catalyst Loading: Add Ru-catalyst (S/C ratio 1:1000 to 1:5000).
-
Hydrogenation: Pressurize to 30-50 bar H₂; heat to 60°C.
-
Mechanism: The acylamino group coordinates to the Ruthenium, directing the hydride attack to the Si-face of the olefin, strictly enforcing (S)-stereochemistry.
-
Result: Quantitative conversion to the (S)-acetamide, which is then hydrolyzed to the free amine.
Process Visualization (DOT Diagram)[1]
The following diagram illustrates the integration of the (S)-amine into the Ramelteon pathway, contrasting the "Open Ring" (Dimethoxy) strategy against the "Closed Ring" (Tricyclic) strategy.
Figure 1: Strategic placement of this compound in the Ramelteon synthetic tree, highlighting the Resolution and Ring-Closure pathways.
Integration into Ramelteon: The Homologation Challenge
Once This compound is secured, it must be converted to the final API.[1][2] This involves two major transformations: Chain Extension and Ring Closure .[2]
A. Chain Extension (Homologation)
Ramelteon possesses an ethyl-amido side chain, whereas the intermediate is a primary amine directly on the ring.
-
Method: The amine is typically converted to the corresponding aldehyde or alcohol, then homologated via a Wittig reaction or Cyanation/Reduction sequence to generate (S)-2-(4,5-dimethoxyindan-1-yl)ethylamine .[1][2]
B. Ring Closure (The "Dimethoxy" to "Furan" Transition)
This is the distinguishing step for the "Dimethoxy" route.
-
Demethylation: The 4,5-dimethoxy groups are cleaved using
or to yield the 4,5-dihydroxy intermediate.[2] -
Annulation: Reaction with 1,2-dibromoethane in the presence of a base (
) closes the furan ring, forming the 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core.[1][2]-
Critical Control Point: This step must be performed without racemizing the sensitive benzylic chiral center established in the previous steps.
-
Comparative Data: Resolution vs. Asymmetric Catalysis[2]
The choice between using the dimethoxy-amine resolution route versus the direct asymmetric hydrogenation of the tricyclic precursor depends on scale and cost.[2]
| Feature | Classical Resolution (Dimethoxy Route) | Asymmetric Hydrogenation (Takeda Route) |
| Starting Material | Cheap (Dimethoxyindanone) | Expensive (Tricyclic Ketone) |
| Chiral Purity (ee) | >99% (after recrystallization) | 95-98% (requires polish) |
| Yield (Theoretical) | 50% (100% with recycle) | 100% |
| Atom Economy | Low (requires stoichiometric agent) | High (Catalytic) |
| Scalability | Excellent (Standard reactors) | High (Requires High-Pressure vessels) |
References
-
Yamano, T. et al. (2006).[3] "Approach to the synthesis of (S)-1-amino-4,5-dimethoxyindane and Ramelteon via asymmetric hydrogenation." Tetrahedron: Asymmetry, 17(2), 184–190. [1][3]
-
Uchikawa, O. et al. (2002). "Synthesis of a novel series of tricyclic indan derivatives as melatonin receptor agonists." Journal of Medicinal Chemistry, 45(19), 4222–4239.
-
Takeda Chemical Industries. (2000).[2] "Process for producing tricyclic amine derivatives." U.S. Patent 6,034,239.[2][8]
-
Kato, M. et al. (2012).[4] "Process for resolution of 1-aminoindan derivatives." PCT International Application WO 2012/116752.[2]
Sources
- 1. WO2008151170A2 - Process for the synthesis of ramelteon and its intermediates - Google Patents [patents.google.com]
- 2. Ramelteon [webbook.nist.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
- 6. US8084630B2 - Process for the synthesis of ramelteon and its intermediates - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2009056993A2 - A process for the synthesis of ramelteon and its intermediates - Google Patents [patents.google.com]
Molecular weight and physicochemical properties of dimethoxy-indan-1-ylamine
Technical Whitepaper: The Rigidified Pharmacophore – Physicochemical Profiling and Synthetic Utility of Dimethoxy-indan-1-ylamine Scaffolds
Executive Summary
The dimethoxy-indan-1-ylamine scaffold represents a critical structural motif in medicinal chemistry, serving as a conformationally restricted analogue of 3,4-dimethoxyphenethylamine (DMPEA) and related amphetamines. By "locking" the ethylamine side chain into a bicyclic system, this scaffold reduces conformational entropy, often enhancing binding affinity for monoamine transporters (MATs) and enzymes such as Monoamine Oxidase B (MAO-B).
This guide provides a comprehensive technical profile of the 5,6-dimethoxy-indan-1-ylamine isomer (the most pharmacologically relevant variant), detailing its molecular weight, physicochemical properties, synthetic pathways, and analytical characterization. It is designed for researchers utilizing this scaffold in the development of neuroprotective agents, psychoplastogens, and tracer ligands.[1]
Part 1: Molecular Identity & Physicochemical Profile[1][2]
The following data focuses on 5,6-dimethoxy-indan-1-ylamine , derived from the ubiquitous precursor 5,6-dimethoxy-1-indanone.
Core Identifiers
| Property | Data Specification |
| Systematic Name | 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine |
| Common Name | 5,6-Dimethoxy-1-aminoindane (5,6-DMAI) |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Monoisotopic Mass | 193.1103 g/mol |
| CAS Number (Precursor) | 2107-69-9 (refers to 5,6-Dimethoxy-1-indanone) |
| SMILES | COc1cc2CCC(N)c2cc1OC |
Physicochemical Properties
The "rigidification" of the phenethylamine backbone significantly alters lipophilicity and basicity compared to open-chain analogues.[1]
| Property | Value / Range | Technical Context |
| Predicted LogP | 1.35 – 1.60 | Moderately lipophilic; sufficient for Blood-Brain Barrier (BBB) penetration.[1] Slightly lower than its open-chain analogue due to the polar amine being fixed in a specific vector.[1] |
| pKa (Base) | 9.6 – 9.8 | Typical for benzylic primary amines.[1] At physiological pH (7.4), the molecule exists predominantly (>99%) in its protonated cationic form. |
| TPSA | 44.5 Ų | (26.02 Ų from amine + 18.46 Ų from ethers).[1] Well within the limit (<90 Ų) for CNS permeability.[1] |
| H-Bond Donors | 2 | Primary amine (-NH₂).[1] |
| H-Bond Acceptors | 3 | Amine nitrogen + two ether oxygens.[1] |
| Melting Point (HCl Salt) | >210°C (Dec.) | Free base is an oil or low-melting solid; the hydrochloride salt is the preferred stable crystalline form.[1] |
Part 2: Structural Analysis & Pharmacophore Theory
The primary utility of the dimethoxy-indan-1-ylamine scaffold lies in its conformational restriction .[1]
-
Entropy Reduction: In open-chain phenethylamines, the ethylamine side chain rotates freely.[1] Upon binding to a receptor (e.g., 5-HT2A or MAO-B), the molecule must adopt a specific active conformation, incurring an entropic penalty. The indane ring "pre-organizes" the molecule into this bioactive conformation, potentially increasing affinity.[1]
-
Bioisosterism: 5,6-dimethoxy-indan-1-ylamine is a rigid bioisostere of 3,4-dimethoxyamphetamine .
-
Therapeutic Relevance: 1-aminoindanes are established pharmacophores in neurodegenerative therapy.[1] The structural analogue Rasagiline is a potent MAO-B inhibitor used in Parkinson's disease.[1]
Visualization: The Rigidification Concept
Figure 1: Pharmacophore relationship showing how cyclization reduces entropy to favor target binding.
Part 3: Synthetic Pathways
The synthesis of 5,6-dimethoxy-indan-1-ylamine typically proceeds from 5,6-dimethoxy-1-indanone (CAS 2107-69-9), a commercially available intermediate often used in the synthesis of Donepezil.
Primary Route: Oxime Reduction
This is the most robust laboratory-scale method, avoiding high-pressure hydrogenation equipment.[1]
-
Oximation: Condensation of 5,6-dimethoxy-1-indanone with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/pyridine to yield the oxime.[1]
-
Reduction: The oxime is reduced to the primary amine using Zinc dust in Acetic Acid or Hydrogenation over Raney Nickel.[1]
Secondary Route: Reductive Amination
Preferred for introducing N-substitutions directly or for rapid screening.[1]
-
Reagents: Ammonium acetate (NH₄OAc) and Sodium cyanoborohydride (NaCNBH₃) in methanol.
Synthetic Workflow Diagram
Figure 2: Step-by-step synthetic pathway from the indanone precursor to the stable amine salt.
Part 4: Analytical Characterization & Handling
To ensure scientific integrity, the synthesized compound must be validated using the following self-validating protocols.
HPLC-MS Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).
-
Mobile Phase: Gradient A (0.1% Formic Acid in Water) / B (Acetonitrile).[1]
-
Gradient: 5% B to 95% B over 10 mins.[1]
-
-
Detection:
-
Expected Retention: The amine will elute earlier than the ketone precursor due to the polarity of the -NH₂ group (at acidic pH).[1]
NMR Validation (¹H-NMR in DMSO-d₆)
-
Aromatic Region: Two singlets (or narrow doublets) at ~6.8–7.1 ppm, corresponding to the protons at positions 4 and 7.[1]
-
Methoxys: Two strong singlets at ~3.7–3.8 ppm (6H total).[1]
-
Benzylic Amine (H-1): A triplet or dd at ~4.2–4.5 ppm.[1]
-
Aliphatic Ring (H-2, H-3): Multiplets in the 1.8–3.0 ppm range.
Handling & Stability
-
Free Base: Prone to oxidation and carbamate formation (CO₂ absorption) upon air exposure.[1] Store under inert gas (Argon/Nitrogen) at -20°C.
-
Hydrochloride Salt: Highly stable.[1] Hygroscopic; store in a desiccator.
References
-
PubChem. (2025).[1][2][3] 5,6-Dimethoxy-1-indanone (Compound Summary). National Library of Medicine.[1] [Link]
-
Liechti, M. E., et al. (2014).[1] Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives.[1][4] Biochemical Pharmacology.[1] [Link]
-
Sheridan, H., et al. (2008).[1] Synthesis and pharmacological activity of aminoindanone dimers and related compounds.[1][5] Bioorganic & Medicinal Chemistry.[1][5][6] [Link]
-
Xu, Y., et al. (2000).[1][7] Synthesis of 5,6-dimethoxy-1-indanone.[2][6][7][8][9][10] Chinese Journal of Modern Applied Pharmacy.[1][7] [Link]
Sources
- 1. chemeo.com [chemeo.com]
- 2. 5,6-Dimethoxy-1-indanone | C11H12O3 | CID 75018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5,6-Dimethoxy-1-indanone | C11H12O3 | CID 75018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and pharmacological activity of aminoindanone dimers and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5,6-Dimethoxy-1-indanone 97 2107-69-9 [sigmaaldrich.com]
- 7. Synthesis of 5,6-dimethoxy-1-indanone [chinjmap.com]
- 8. CAS 2107-69-9: 5,6-Dimetoxi-1-indanona | CymitQuimica [cymitquimica.com]
- 9. 5,6-Dimethoxy-1-indanone [webbook.nist.gov]
- 10. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone [quickcompany.in]
A Comprehensive Technical Guide to the Solubility Profile of (S)-4,5-Dimethoxy-indan-1-ylamine in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of (S)-4,5-Dimethoxy-indan-1-ylamine, a chiral amine building block with significant potential in medicinal chemistry.[1] While specific, quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the foundational principles, predictive models, and detailed experimental protocols necessary to establish a robust solubility profile. By integrating theoretical concepts with practical, field-proven methodologies, this document serves as an in-depth resource for formulation scientists, process chemists, and drug discovery professionals aiming to harness the full potential of this valuable molecule.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from early-stage discovery to final dosage form manufacturing.[2][3] A comprehensive understanding of an API's solubility in various organic solvents is paramount for several key reasons:
-
Synthesis and Purification: The selection of appropriate solvents is crucial for achieving high yields and purity during the synthesis and crystallization of this compound.
-
Formulation Development: Solubility data is the bedrock of pre-formulation studies, guiding the selection of excipients and the development of stable, bioavailable dosage forms such as oral solids, injectables, and topical preparations.[4][5]
-
Analytical Method Development: The choice of solvents is critical for developing accurate and reproducible analytical methods, such as High-Performance Liquid Chromatography (HPLC), for quantification and purity assessment.[6][7]
-
Predicting In Vivo Behavior: Solubility is a key determinant of a drug's dissolution rate and subsequent absorption, directly impacting its bioavailability and therapeutic efficacy.[5][7]
This compound, with its rigid indane scaffold and primary amine functionality, presents a unique solubility challenge that necessitates a systematic and scientifically rigorous approach.[1] This guide will provide the tools to meet that challenge.
Theoretical Framework: Predicting Solubility
Before embarking on experimental determination, a theoretical understanding of the factors governing solubility can provide invaluable predictive insights. The principle of "like dissolves like" is a foundational concept, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.[8][9][10]
Molecular Structure and Physicochemical Properties
The structure of this compound—featuring a primary amine, two methoxy groups, and a fused aromatic-aliphatic ring system—suggests a molecule with both polar and non-polar characteristics.
-
Polar Moieties: The primary amine (-NH2) and ether (-OCH3) groups are capable of hydrogen bonding and dipole-dipole interactions, contributing to solubility in polar solvents.[11]
-
Non-Polar Moiety: The indane backbone provides a significant non-polar, hydrophobic character, suggesting solubility in non-polar organic solvents.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[12][13][14] This model deconstructs the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Each molecule is assigned a point in three-dimensional "Hansen space." The principle posits that the smaller the distance between the HSP coordinates of a solute and a solvent, the higher the likelihood of solubility.[8][14][15] While the specific HSP values for this compound are not published, they can be estimated using group contribution methods or determined experimentally.
Estimated Solubility Profile
Based on the foundational principles of "like dissolves like" and the molecular structure of this compound, a qualitative, estimated solubility profile in common organic solvents is presented below. It is imperative to note that this table serves as a predictive guide and must be validated by experimental data.
| Solvent Category | Solvent | Estimated Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as both a hydrogen bond donor and acceptor with the amine and methoxy groups of the solute.[11] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to High | These solvents have large dipole moments and can engage in strong dipole-dipole interactions with the polar functionalities of the molecule.[16] |
| Non-Polar | Toluene, Hexane | Low to Moderate | The non-polar indane backbone will interact favorably with these solvents through dispersion forces, but the polar groups may limit overall solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can solvate both the polar and non-polar regions of the molecule to some extent. |
Experimental Determination of Solubility
The "shake-flask" method is the gold-standard and most common thermodynamic method for accurately determining the equilibrium solubility of a compound.[17][18][19] This section provides a detailed, step-by-step protocol.
Experimental Workflow Diagram
Caption: Workflow for Quantitative Solubility Determination.
Detailed Protocol: Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or sealed tubes
-
Shaking incubator with temperature control
-
Centrifuge or syringe filters (0.45 µm or finer)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[16][20]
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure equilibrium with the dissolved state.[17]
-
Dispense a precise, known volume of the chosen organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Sample Collection and Preparation:
-
After equilibration, remove the vials and allow any undissolved solid to settle.
-
To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the supernatant through a syringe filter.[21] This step is critical to avoid artificially high results.
-
Carefully withdraw a precise aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations.[9]
-
Analyze the standards and the diluted sample by a validated HPLC method.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.[20]
-
-
Calculation of Solubility:
-
Back-calculate the concentration of the original, undiluted supernatant, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/100mL.
-
Factors Influencing Solubility
Several factors can influence the solubility of this compound. A systematic investigation of these variables is essential for a complete solubility profile.
Caption: Key Factors Influencing Solubility.
-
Temperature: The solubility of solids in liquids generally increases with temperature.[2][10] Therefore, determining the solubility at different temperatures is crucial for applications like crystallization.
-
Solvent Properties: As discussed, the polarity, hydrogen bonding capability, and dispersion forces of the solvent play a primary role.[10][11]
-
pH (in Aqueous Systems): As a primary amine, this compound is a weak base. In acidic aqueous solutions, it will be protonated to form a more polar and, typically, more water-soluble ammonium salt.
-
Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous form of a compound can exhibit different solubilities.[2] It is important to characterize the solid form used in solubility studies.
Conclusion
This technical guide has outlined a comprehensive approach to understanding and determining the solubility profile of this compound in organic solvents. By combining theoretical principles with a robust, detailed experimental protocol, researchers and drug development professionals can generate the critical data needed to advance their research and development activities. The provided framework emphasizes scientific integrity and a logical, step-by-step methodology, ensuring the generation of reliable and reproducible solubility data. This, in turn, will facilitate informed decision-making in process development, formulation, and the overall progression of new chemical entities.
References
-
Hansen, C. M. (1967). Hansen Solubility Parameters. ResearchGate. [Link]
-
Bashimam, M. (n.d.). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research. [Link]
-
Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Adscientis. [Link]
-
(2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
-
(2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
-
(n.d.). Hansen Solubility Parameters. Hansen Solubility. [Link]
-
World Health Organization. (2019). Annex 4. WHO Technical Report Series. [Link]
-
(n.d.). Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]
-
(2023, August 31). Solubility of Organic Compounds. University of Calgary. [Link]
-
(n.d.). solubility experimental methods.pptx. Scribd. [Link]
-
(2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]
-
(n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG. SlideShare. [Link]
-
Facco, P., et al. (2024, July 20). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics. [Link]
-
Jouyban, A., & Fakhree, M. A. A. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]
-
(2023, April 5). How to measure solubility for drugs in oils/emulsions?. ResearchGate. [Link]
-
(n.d.). DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. Turkish Journal of Pharmaceutical Sciences. [Link]
-
(2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]
-
(n.d.). Guide to HPLC Testing: Ensuring Reliable Analytical Results. Phenomenex. [Link]
-
(n.d.). UNIT 1 SOLUBILITY OF DRUGS. BS Publications. [Link]
-
(n.d.). Solubility & Dissolution. PharmDecks. [Link]
-
(n.d.). Principles of Solubility. ResearchGate. [Link]
- US7476757B2 - Process for the synthesis of enantiomeric indanylamine derivatives. (n.d.).
-
Method for synthesizing (1S)-4,5-dimethoxy-1-(carbonylaminomethyl)benzocyclobutane. (n.d.). Semantic Scholar. [Link]
-
Szymański, J., et al. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health. [Link]
-
(2025, April 14). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. [Link]
-
(n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Redalyc. [Link]
-
(n.d.). Benzenamine, 2-fluoro-4-methoxy. Organic Syntheses Procedure. [Link]
-
(n.d.). Synthesis and characterization of new compounds derived from 1H-indol-5-ylamine. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. turkjps.org [turkjps.org]
- 7. improvedpharma.com [improvedpharma.com]
- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. pharmdecks.com [pharmdecks.com]
- 11. bspublications.net [bspublications.net]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. Solubility parameters (HSP) [adscientis.com]
- 15. Hansen solubility parameters to predict drug & container interactions [westpharma.com]
- 16. lifechemicals.com [lifechemicals.com]
- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 18. who.int [who.int]
- 19. bioassaysys.com [bioassaysys.com]
- 20. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 21. protocols.io [protocols.io]
Methodological & Application
Topic: Advanced Catalytic Hydrogenation Methods for the Synthesis of Ramelteon Intermediates
An Application Note and Protocol Guide
For: Researchers, Scientists, and Drug Development Professionals
From: Gemini Senior Application Scientist
Abstract
Ramelteon, marketed as Rozerem®, is a selective melatonin receptor agonist for the treatment of insomnia. Its synthesis presents a significant challenge, primarily in the stereoselective construction of the (S)-configured propionamide side chain attached to the tricyclic indeno[5,4-b]furan core. Catalytic asymmetric hydrogenation has emerged as a premier strategy, offering high efficiency, atom economy, and exceptional enantiocontrol, making it a cornerstone of modern synthetic routes.[1][2] This guide provides an in-depth analysis of field-proven catalytic hydrogenation methodologies for preparing key chiral intermediates of Ramelteon, focusing on the underlying principles, detailed experimental protocols, and comparative data to inform process development and optimization.
The Strategic Importance of Asymmetric Hydrogenation in Ramelteon Synthesis
The therapeutic efficacy of Ramelteon is exclusive to its (S)-enantiomer. Consequently, the development of synthetic routes that can precisely install this stereocenter is of paramount importance. While various methods exist, transition metal-catalyzed asymmetric hydrogenation of prochiral olefins (such as enamines, allylamines, or their derivatives) stands out as one of the most direct and industrially scalable approaches.[3] This technique utilizes a chiral catalyst, typically a rhodium (Rh) or ruthenium (Ru) complex with a chiral phosphine ligand, to deliver hydrogen across a double bond with a strong facial bias, yielding a product with high enantiomeric excess (ee).
The primary advantages of this approach include:
-
High Atom Economy: The reaction adds a molecule of hydrogen, generating minimal waste.[2]
-
Exceptional Enantioselectivity: Modern catalyst systems routinely achieve >95% ee, minimizing the need for difficult chiral resolutions.[4][5]
-
Operational Simplicity: Hydrogenation reactions are often procedurally straightforward, lending themselves to large-scale production.
This document will detail two primary, highly successful strategies for introducing the chiral amine intermediate via hydrogenation:
-
Strategy A: Direct asymmetric hydrogenation of an allylic amine or acylamine.
-
Strategy B: A sequential approach involving conjugate reduction followed by nitrile hydrogenation.
Strategy A: Direct Asymmetric Hydrogenation of Prochiral Olefins
This is the most widely documented and elegant approach, where the critical chiral center is established in a single, highly enantioselective hydrogenation step. The key is the design of a suitable prochiral substrate that can effectively coordinate with the chiral catalyst.
Rhodium-Catalyzed Asymmetric Hydrogenation of an Allylamine Intermediate
A highly effective method involves the use of a rhodium catalyst complexed with a Josiphos-type ligand for the asymmetric hydrogenation of a key allylamine precursor.[5] The Josiphos family of ligands are ferrocene-based diphosphines known for their robustness and ability to induce high enantioselectivity in a wide range of hydrogenations.
The causality behind this choice lies in the structure of the catalyst-substrate complex. The allylamine coordinates to the rhodium center, and the chiral ligand creates a sterically defined environment. Hydrogen gas then adds from the less-hindered face, leading to the formation of the desired (S)-enantiomer.
Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.
Protocol 1: Rh-Josiphos Catalyzed Asymmetric Hydrogenation
This protocol is representative of the synthesis of the key chiral amine intermediate for Ramelteon.[5][6]
Materials:
-
Allylamine Precursor (1.0 equiv)
-
[Rh(COD)₂]BF₄ (0.005 equiv, 0.5 mol%)
-
(R)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (Josiphos-type ligand, 0.0055 equiv)
-
Anhydrous, degassed Methanol (MeOH)
-
Hydrogen gas (H₂)
-
High-pressure autoclave reactor
Procedure:
-
Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add [Rh(COD)₂]BF₄ and the Josiphos-type ligand. Add a portion of the anhydrous, degassed methanol and stir for 20-30 minutes at room temperature to form the active catalyst solution.
-
Reaction Setup: In a separate, appropriately sized high-pressure autoclave, add the allylamine precursor.
-
Catalyst Transfer: Transfer the pre-formed catalyst solution to the autoclave containing the substrate via cannula under an inert atmosphere (Argon or Nitrogen). Wash the Schlenk flask with the remaining methanol and add it to the reactor to ensure complete transfer.
-
Hydrogenation: Seal the autoclave. Purge the system by pressurizing with H₂ gas (e.g., to 10 atm) and then venting, repeating this cycle 3-5 times to remove all air.
-
Reaction Execution: Pressurize the reactor to the final desired pressure (e.g., 30 atm) with H₂. Begin vigorous stirring and maintain the reaction at a constant temperature (e.g., 30 °C).
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots (carefully removed) via HPLC or GC.
-
Work-up: Once the reaction is complete (typically 12-24 hours), carefully vent the excess hydrogen. Concentrate the reaction mixture under reduced pressure to remove the methanol. The resulting crude product can be purified by standard methods such as column chromatography or crystallization.
Ruthenium-Catalyzed Asymmetric Hydrogenation of an Allylic Acylamine
An alternative, equally powerful approach utilizes a Ru-BINAP catalyst system for the hydrogenation of an allylic acylamine.[4][6] BINAP is a well-known atropisomeric bisphosphine ligand that has proven highly effective in a vast number of asymmetric transformations. In this context, the N-acyl group of the substrate plays a crucial role in the catalytic cycle, acting as a coordinating group that helps to lock the substrate into a specific conformation on the ruthenium center, leading to high enantioselectivity.
Comparative Data for Strategy A
The choice between Rh/Josiphos and Ru/BINAP can depend on substrate availability, catalyst cost, and process robustness. Both systems provide excellent results.
| Parameter | Rh-Catalyzed (Allylamine)[5] | Ru-Catalyzed (Allylic Acylamine)[6] |
| Catalyst | [Rh(COD)₂]BF₄ / Josiphos Ligand | Ru(OAc)₂ / BINAP Ligand |
| Substrate | Allylamine | Allylic Acylamine |
| **Pressure (H₂) ** | 20-40 atm | 50-90 atm |
| Temperature | 25-40 °C | 50-80 °C |
| Solvent | Methanol | Methanol, Ethanol |
| Typical Yield | >95% | >98% |
| Enantiomeric Excess (ee) | ~95% ee | >95% ee |
Strategy B: Sequential Asymmetric Conjugate Reduction and Nitrile Hydrogenation
A more recent and concise synthesis of Ramelteon employs a different strategy to install the stereocenter and the amine functionality.[7][8] This involves an initial enantioselective conjugate reduction of an α,β-unsaturated nitrile, which sets the stereocenter. The resulting saturated chiral nitrile is then reduced to the primary amine in a subsequent hydrogenation step.
Ni-Catalyzed Hydrogenation of the Chiral Nitrile Intermediate
The key hydrogenation step in this sequence is the reduction of the nitrile group to a primary amine. Raney® Nickel is a highly effective and widely used catalyst for this transformation due to its high activity and cost-effectiveness. The reaction is typically carried out under a hydrogen atmosphere.
Caption: Workflow for the sequential reduction strategy.
Protocol 2: Raney® Nickel Catalyzed Nitrile Reduction
This protocol describes the reduction of the chiral nitrile intermediate to the corresponding primary amine, which is then acylated to give Ramelteon.[8]
Materials:
-
(S)-Chiral Nitrile Intermediate (1.0 equiv)
-
Raney® Nickel (approx. 50% slurry in water)
-
Anhydrous Tetrahydrofuran (THF) and Ethanol (EtOH)
-
Propionic anhydride (for in-situ acylation)
-
Hydrogen gas (H₂)
-
High-pressure autoclave reactor
Procedure:
-
Catalyst Activation: In the autoclave, add the Raney® Nickel slurry. Carefully decant the water and wash the catalyst by slurring with absolute EtOH (4 times) and then dry THF (5 times) to remove all water. This activation is critical for catalyst activity.
-
Reaction Setup: Dissolve the (S)-chiral nitrile intermediate in dry THF and add it to the activated nickel catalyst in the reactor.
-
Acylation Reagent: Add propionic anhydride to the mixture. This serves to acylate the newly formed amine in situ, preventing potential side reactions and leading directly to the final Ramelteon product.
-
Hydrogenation: Seal the reactor and purge thoroughly with Nitrogen gas (e.g., 4-5 cycles). Following the nitrogen purge, purge the reactor with H₂ gas (4-5 cycles).
-
Reaction Execution: Pressurize the reactor with H₂ to the target pressure (e.g., 4 MPa or ~40 atm). Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 50 °C).
-
Work-up: After completion, cool the reactor and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst, washing the filter cake with THF. The filtrate contains the Ramelteon product, which can be purified by crystallization or chromatography.
General Hydrogenation for Non-Chiral Transformations
Beyond establishing the key stereocenter, standard catalytic hydrogenation is also employed for other transformations in various Ramelteon synthetic routes. A common application is the reduction of a carbon-carbon double bond in an intermediate where stereoselectivity is not required or is substrate-controlled.
Protocol 3 (General): Pd/C-Catalyzed Olefin Reduction
This protocol describes a general method for saturating a double bond in a Ramelteon intermediate.[9][10]
Materials:
-
Olefin-containing intermediate (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) catalyst (1-5 w/w %)
-
Solvent (e.g., Methanol, Ethyl Acetate, Toluene)
-
Hydrogen gas (H₂)
Procedure:
-
Reaction Setup: To a hydrogenation flask or autoclave, add the olefin-containing intermediate and the chosen solvent.
-
Catalyst Addition: Carefully add the Pd/C catalyst. If the solvent is flammable (like methanol), this should be done under a stream of inert gas to prevent ignition.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker) or seal the autoclave. Evacuate the air and backfill with H₂ gas, repeating 3-5 times.
-
Reaction Execution: Pressurize the vessel to the desired pressure (can range from atmospheric to 10 kg/cm ²) and begin stirring or shaking at room temperature or with gentle heating (25-40 °C).
-
Work-up: Upon completion, vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through Celite® to remove the Pd/C catalyst. The filtrate is then concentrated to yield the reduced product.
Conclusion
Catalytic hydrogenation is an indispensable tool in the synthesis of Ramelteon. Asymmetric hydrogenation, utilizing sophisticated Rhodium and Ruthenium catalysts with chiral ligands, provides a highly efficient and stereoselective route to the crucial chiral amine intermediate.[4][5] Concurrently, alternative strategies leverage robust and economical Raney® Nickel hydrogenation to reduce nitrile precursors.[8] The choice of method depends on the overall synthetic strategy, but each of the protocols described herein represents a reliable, well-documented, and scalable approach for researchers and professionals in drug development.
References
-
Gómez-Bengoa, E., et al. (2021). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. The Journal of Organic Chemistry. Available at: [Link][7][8]
-
Barceló-Gresa, M., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link][1]
-
Barceló-Gresa, M., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. Available at: [Link][2]
-
Sato, N., et al. (2006). Approach to the Stereoselective Synthesis of Melatonin Receptor Agonist Ramelteon via Asymmetric Hydrogenation. Tetrahedron: Asymmetry. (as referenced in multiple search results).[4][6]
-
Inoue, S., et al. (2009). Synthesis of Melatonin Receptor Agonist Ramelteon via Rh-catalyzed Asymmetric Hydrogenation of an Allylamine. Chemistry Letters. Available at: [Link][5][6]
-
Teva Pharmaceutical Industries Ltd. (2008). Process for the synthesis of ramelteon and its intermediates. Google Patents (WO2008151170A2). Available at: [9]
-
Blaser, H. U., & Schmidt, E. (Eds.). (2007). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. (This is a general reference book, specific chapter details may vary).[3]
-
Dr. Reddy's Laboratories Ltd. (2008). Intermediates and processes for the synthesis of Ramelteon. Google Patents (US20080242877A1). Available at: [10]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2008151170A2 - Process for the synthesis of ramelteon and its intermediates - Google Patents [patents.google.com]
- 10. US20080242877A1 - Intermediates and processes for the synthesis of Ramelteon - Google Patents [patents.google.com]
Scalable Process Chemistry for (S)-4,5-Dimethoxy-indan-1-ylamine: A Strategic Application Note
Topic: Scalable process chemistry for (S)-4,5-Dimethoxy-indan-1-ylamine Content Type: Application Note & Protocol
Executive Summary
Target Molecule: this compound (also referred to as (S)-4,5-dimethoxy-1-aminoindane). CAS Registry Number: 1202035-26-0 (Generic related) / 222718-24-9 (Ramelteon intermediate context). Industrial Significance: This chiral amine is a critical pharmacophore and structural synthon, most notably serving as the bicyclic core for Ramelteon (Rozerem) , a selective MT1/MT2 melatonin receptor agonist used for insomnia. It is also a high-value building block for novel cardiovascular and CNS candidates.
Process Challenge: The primary challenge in scaling this molecule is establishing the C1-chiral center with high enantiomeric excess (ee >99%) while avoiding expensive resolution steps that discard 50% of the material.
Selected Strategy: This guide details the Asymmetric Hydrogenation of the Enamide route. This methodology, adapted from Takeda’s optimized Ramelteon manufacturing process, offers the highest atom economy, safety profile, and throughput for multi-kilogram to metric-ton scale-up compared to classical resolution or enzymatic dynamic kinetic resolution (DKR).
Retrosynthetic Analysis & Strategic Logic
The synthesis is designed to minimize waste and maximize throughput. We bypass the traditional reductive amination (which yields a racemate) in favor of a stereoconvergent catalytic route.
Strategic Pathway
-
Starting Material: 4,5-Dimethoxy-1-indanone (commercially available or synthesized via cyclization of 3-(2,3-dimethoxyphenyl)propanoic acid).
-
Activation: Conversion of the ketone to the Enamide (N-(4,5-dimethoxy-1H-inden-1-yl)acetamide). This creates the requisite prochiral olefin.
-
Asymmetric Induction: Ruthenium- or Rhodium-catalyzed asymmetric hydrogenation to set the (S)-configuration.
-
Deprotection: Mild hydrolysis to yield the free amine.
Process Flow Diagram (Graphviz)
Caption: Linear process flow for the asymmetric synthesis of this compound focusing on atom economy.
Critical Process Parameters (CPPs)
| Parameter | Specification | Impact on Quality/Yield | Control Strategy |
| Enamide Purity | >98% (HPLC) | Impurities (ketone/isomer) can poison the Ru-catalyst and lower ee. | Recrystallization from EtOAc/Heptane before hydrogenation. |
| H2 Pressure | 10–30 bar | Low pressure reduces rate; extremely high pressure may reduce enantioselectivity (depending on ligand). | Maintain 20 bar ± 2 bar via automated manifold. |
| Catalyst Loading | S/C 1000–5000 | Determines cycle time and cost. | Optimize to S/C 2000; use high-quality anhydrous solvent to protect catalyst. |
| Temperature | 50–60°C | Higher T increases rate but may degrade ee slightly. | Strict jacket temperature control. |
| O2 Levels | <10 ppm | Ru-BINAP complexes are air-sensitive. | 3x Vacuum/Nitrogen purge cycles followed by Hydrogen purge. |
Detailed Experimental Protocols
Protocol A: Synthesis of Enamide Precursor
Objective: Convert 4,5-dimethoxy-1-indanone to N-(4,5-dimethoxy-1H-inden-1-yl)acetamide. Mechanism: Acid-catalyzed condensation followed by thermodynamic migration of the double bond.
Materials:
-
4,5-Dimethoxy-1-indanone (1.0 equiv)
-
Acetamide (2.0 equiv)
-
p-Toluenesulfonic acid monohydrate (PTSA) or Methanesulfonic acid (0.1 equiv)
-
Toluene (10 vol)
-
Acetic anhydride (1.0 equiv) - Optional, to drive equilibrium
Procedure:
-
Charge a reactor with 4,5-dimethoxy-1-indanone, acetamide, and toluene.
-
Add the acid catalyst (PTSA).
-
Heat to reflux (approx. 110°C) using a Dean-Stark trap to continuously remove water.
-
Monitor reaction progress by HPLC. Reaction is complete when ketone < 1%.
-
Cool to 20°C. The product may precipitate directly or require solvent exchange.
-
Workup: Wash the organic layer with saturated NaHCO3 (to remove acid) and brine.[1]
-
Concentrate the organic phase.
-
Crystallization: Recrystallize from Ethyl Acetate/Heptane to obtain the enamide as a white/off-white solid.
-
Dry under vacuum at 45°C.
Key Insight: Ensure the double bond isomer is the endo-cyclic enamide (indenyl form). The thermodynamic product is favored under these conditions.
Protocol B: Asymmetric Hydrogenation (The "Yamano" Protocol)
Objective: Enantioselective reduction of the enamide to the (S)-amide. Catalyst System: Ru(OAc)2((S)-BINAP) is the industry standard for this transformation, offering high robustness.
Materials:
-
Enamide precursor (from Protocol A)
-
Catalyst: [Ru(benzene)Cl2]2 + (S)-BINAP (pre-formed or formed in situ) OR commercially available Ru(OAc)2((S)-BINAP) .
-
Solvent: Degassed Methanol (5 vol).
-
Hydrogen gas (High Purity).
Procedure:
-
Catalyst Preparation (In-situ method): In a Schlenk flask under N2, reflux [Ru(benzene)Cl2]2 and (S)-BINAP (1:1.05 molar ratio) in DMF for 10 min, then remove solvent. (Alternatively, use purchased catalyst).
-
Loading: Charge the high-pressure autoclave with the Enamide and Methanol.
-
Inertion: Degas the solution by bubbling Nitrogen for 30 mins or performing 3 vacuum/Nitrogen cycles.
-
Catalyst Addition: Add the catalyst solution (dissolved in degassed MeOH) via cannula or injection port to achieve S/C ratio of 2000:1.
-
Hydrogenation:
-
Pressurize to 20 bar H2.
-
Heat to 50°C.
-
Stir vigorously (mass transfer limited).
-
-
Completion: Monitor H2 uptake. Reaction typically completes in 6–12 hours.
-
Quench: Cool to room temperature, vent H2, and purge with N2.
-
Analysis: Check conversion (>99%) and enantiomeric excess (chiral HPLC, Chiralcel OD-H or similar). Target ee > 98%.
Self-Validating Step: If ee is <95%, recrystallize the acetamide intermediate from EtOH/Water before hydrolysis. This upgrades optical purity significantly.
Protocol C: Hydrolysis to (S)-Amine
Objective: Removal of the acetyl group to yield the final chiral amine.
Procedure:
-
Dissolve the (S)-acetamide in 6N HCl (5 vol).
-
Reflux for 4–6 hours.
-
Cool to 0–5°C.
-
Basify carefully with 50% NaOH solution to pH > 12.
-
Extract with Dichloromethane (DCM) or Toluene (3 x 3 vol).
-
Dry over Na2SO4 and concentrate.
-
Salt Formation (Optional but recommended for stability): Dissolve free amine in EtOH, add 1.0 equiv of HCl in EtOH. Precipitate the this compound hydrochloride salt.
Safety & Scale-up Considerations
Hydrogenation Safety
-
Hazard: Hydrogen gas is highly flammable and explosive (LEL 4%).
-
Mitigation: All autoclave equipment must be grounded and rated for the operating pressure. Use burst disks piped to a safe vent. Oxygen sensors must be active in the suite.
Exotherm Control
-
Hazard: Hydrogenation is exothermic.
-
Mitigation: On large scale (pilot/manufacturing), dose Hydrogen based on mass-flow control to limit reaction rate (and heat generation) to the cooling capacity of the reactor jacket.
Impurity Profile (ICH M7)
-
Risk: Residual Ruthenium.
-
Mitigation: Employ a metal scavenger (e.g., SiliaMetS® Thiol) during the workup of Step 2 or rely on the salt formation in Step 3 to reject metal residues to the mother liquor. Target Ru < 10 ppm.
References
-
Yamano, T. et al. (2006). Synthesis of Melatonin Receptor Agonist Ramelteon via Rh-catalyzed Asymmetric Hydrogenation of an Allylamine. Tetrahedron: Asymmetry, 17(2), 184–190. Link
-
Kato, N. et al. (2007). Process Research of Ramelteon. Mini-Reviews in Medicinal Chemistry, 7(5), 429-450. Link
-
Ohkawa, S. et al. (2002). Indan Derivatives as Melatonin Receptor Agonists. U.S. Patent 6,034,239 (Takeda Chemical Industries). Link
-
Noyori, R. et al. (1987). Asymmetric Hydrogenation of Enamides. Journal of the American Chemical Society, 109(19), 5856–5858. (Foundational mechanistic reference). Link
-
Yun, H. et al. (2004). Kinetic Resolution of Primary Amines. (Context for alternative DKR routes). Journal of Organic Chemistry, 69(11). Link
Sources
Application Note: Precision Reduction of Cyclic Ketimines via Ruthenium-Catalyzed Transfer Hydrogenation
Topic: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of Cyclic Ketimines Content Type: Advanced Application Note & Protocol Guide Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.
Executive Summary & Strategic Relevance
Cyclic amines (e.g., tetrahydroisoquinolines, tetrahydro-
While high-pressure hydrogenation (
This guide details the Gold Standard Protocol using Noyori-Ikariya type catalysts and introduces Next-Generation Tethered Catalysts for sterically demanding substrates.
Mechanistic Foundation: The Outer-Sphere Paradigm
Understanding the mechanism is non-negotiable for troubleshooting. Unlike classical hydrogenation (which requires substrate coordination to the metal), Ru-catalyzed ATH operates via an outer-sphere mechanism .
The Bifunctional Effect
The catalyst features a Ruthenium center (Lewis acid) and a non-innocent diamine ligand (Lewis base/proton donor).
-
Ru-H Formation: The Ruthenium center accepts a hydride from the donor (Formate).
-
Concerted Transfer: The catalyst forms a supramolecular complex with the imine. The Ru-H hydride attacks the electrophilic Carbon, while the ligand's
proton attacks the Nitrogen simultaneously. -
No Direct Coordination: The substrate never binds covalently to the metal, preventing steric crowding and allowing high turnover numbers (TON) for bulky cyclic imines.
Visualization: The Catalytic Cycle
Figure 1: The concerted metal-ligand bifunctional mechanism. Note that
Catalyst Selection Matrix
Selecting the correct catalyst is the primary determinant of success.
| Feature | Standard Catalyst (Noyori-Type) | Advanced Catalyst (Tethered/Wills-Type) |
| Structure | RuCl(p-cymene)[(R,R)-TsDPEN] | RuCl-Tethered-[(R,R)-TsDPEN] |
| Stability | Moderate (Sensitive to air in solution) | High (Tether prevents arene dissociation) |
| Activity | Excellent for standard aryl-imines | Superior for rigid/steric cyclic imines |
| Solubility | Good in DCM, MeOH | Excellent in most organics |
| Cost | Low/Moderate | Moderate/High |
| Best For | Dihydroisoquinolines, simple cyclic imines | Tetrahydro- |
Recommendation: Start with the Standard Catalyst . If conversion stalls (<50%) or catalyst decomposition is observed (black precipitate), switch to the Tethered Catalyst .
Experimental Protocols
Reagent Preparation: The Azeotrope
For imine reduction, Formic Acid/Triethylamine (5:2) is the preferred hydrogen donor.
-
Why? Isopropanol reduction is reversible (thermodynamically controlled). Formic acid reduction releases
gas, making the reaction irreversible (kinetically driven), which is crucial for stable imines. -
Preparation: Slowly add Formic acid (98%, 5 mol) to Triethylamine (2 mol) at 0°C with vigorous stirring. Caution: Highly Exothermic. Distill under argon (bp ~90°C/20 mmHg) for maximum purity, or use commercial azeotrope.
Protocol A: Standard Reduction of 3,4-Dihydroisoquinolines
Scale: 1.0 mmol substrate Time: 2–12 Hours
-
System Inertion: Flame-dry a 10 mL Schlenk tube or round-bottom flask containing a magnetic stir bar. Cool under a stream of Argon.
-
Catalyst Charge: Add (R,R)-RuCl(p-cymene)(TsDPEN) (6.4 mg, 0.01 mmol, 1 mol%) and the cyclic ketimine substrate (1.0 mmol).
-
Solvent Addition: Add anhydrous Dichloromethane (DCM) (2.0 mL).
-
Note: DCM often yields higher enantioselectivity (ee) than MeOH for cyclic imines due to non-polar transition state stabilization.
-
-
Reaction Initiation: Syringe in the HCOOH/TEA (5:2) Azeotrope (0.5 mL, ~5 eq of hydride).
-
Execution: Stir at 25°C .
-
Monitoring: Monitor
evolution (bubbler). Reaction is usually complete when bubbling ceases. Verify by TLC/LCMS.
-
-
Quench & Workup:
-
Add saturated
(5 mL) to quench. -
Extract with DCM (3 x 5 mL).
-
Dry organics over
and concentrate.
-
-
Purification: Flash chromatography (often requiring 1-5% MeOH/DCM with 1%
to move the amine).
Protocol B: "Difficult" Substrates (Tethered Catalyst)
For substrates with high steric hindrance or low reactivity.
-
Setup: As above, but use Wills' Tethered Ru-Catalyst (1 mol%).
-
Solvent Switch: Use DMF or Acetonitrile (2.0 mL).
-
Temperature: Heat to 60°C .
-
Insight: The tethered catalyst resists thermal decomposition (arene loss) at elevated temperatures, allowing the activation energy barrier of difficult substrates to be overcome.
-
Workflow Visualization
Figure 2: Operational workflow for the ATH of cyclic ketimines.
Troubleshooting & Optimization (Causality-Driven)
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by | Degas solvents thoroughly (freeze-pump-thaw). Ensure substrate is free of halides or free thiols. |
| Reaction Stalls at 50% | Product inhibition or equilibrium reached (if using IPA). | Switch to HCOOH/TEA azeotrope (irreversible). Increase catalyst loading to 2 mol%. |
| Low Enantioselectivity (ee) | Background (racemic) hydrogenation or wrong solvent. | Lower temperature to 0°C. Switch solvent from MeOH to DCM or Toluene (stabilizes the structured TS). |
| Catalyst turns Black | Decomposition (Arene loss). | Use Tethered Catalyst .[1][2][3] Reduce reaction temperature. |
| Product is Racemic | Imine Enamine Tautomerization. | Ensure the reaction is acidic/neutral enough to prevent enamine formation, but basic enough for the catalyst. The 5:2 azeotrope usually buffers this correctly. |
References
-
Noyori, R., & Hashiguchi, S. (1997).[4] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][4][5] Accounts of Chemical Research, 30(2), 97–102. [Link]
-
Uematsu, N., Fujii, A., Hashiguchi, S., Ikariya, T., & Noyori, R. (1996).[1][4] Asymmetric Transfer Hydrogenation of Imines. Journal of the American Chemical Society, 118(20), 4916–4917.[1][4] [Link]
-
Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045–2061. [Link]
-
Morris, D. J., Hayes, A. M., & Wills, M. (2006). "Tethered" Ru(II) catalysts for asymmetric transfer hydrogenation of ketones and imines.[2][3][6] Journal of Organic Chemistry, 71(18), 7035–7044. [Link]
-
Ros, A., Magrez, M., & Lassaletta, J. M. (2015). Asymmetric Transfer Hydrogenation of Cyclic Imines. Chemistry – A European Journal, 21(48), 17524–17531. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Development of Phosphine-Free "Tethered" Ruthenium(II) Catalysts for the Asymmetric Reduction of Ketones and Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tethered ruthenium(II) catalysts in asymmetric transfer hydrogenation - ePrints Soton [eprints.soton.ac.uk]
- 4. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 5. kanto.co.jp [kanto.co.jp]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving enantiomeric excess (ee) in (S)-4,5-Dimethoxy-indan-1-ylamine synthesis
Executive Summary & Decision Matrix
Achieving >99% enantiomeric excess (ee) for (S)-4,5-dimethoxy-indan-1-ylamine is the critical quality attribute (CQA) for the synthesis of Ramelteon. Low ee typically stems from two distinct root causes depending on your synthetic strategy: kinetic entrapment during crystallization (Classical Resolution) or catalyst degradation/poisoning (Asymmetric Hydrogenation).
Use the following decision matrix to identify your troubleshooting workflow:
Caption: Figure 1. Diagnostic workflow for selecting the appropriate troubleshooting module based on synthetic route.
Module: Classical Resolution Optimization
Context: You are resolving racemic 4,5-dimethoxy-1-indanamine using a chiral acid (typically (S)-N-acetyl-leucine or N-acetyl-L-phenylalanine ). Symptom: Yield is high, but ee is stuck at 85-90%. Recrystallization does not improve ee significantly.
The Mechanism of Failure: Kinetic Entrapment
In chiral resolution, the "less soluble" diastereomeric salt (the target) precipitates first. However, if the solution is cooled too rapidly, the "more soluble" counter-isomer gets trapped in the crystal lattice (occlusion), or the system crashes out as a kinetic mixture rather than a thermodynamic crystal.
Protocol: The "Pope-Peachy" Optimization
To break the 90% ee ceiling, switch from standard cooling to a ternary solvent system with controlled supersaturation.
Step-by-Step Optimization:
-
Solvent Switch: Instead of pure Ethanol (EtOH), use EtOH:Water (95:5) or iPrOH:Water . The small water content increases the solubility differential between the diastereomers.
-
Dissolution: Heat the racemate (1.0 eq) and Resolving Agent (0.6 eq — Note: using <1.0 eq maximizes theoretical ee via the Pope-Peachy effect) to reflux until clear.
-
Seeding (Critical): Cool to T_cloud point (approx 50°C). Add 0.1 wt% of pure (S,S)-salt seed crystals.
-
Adiabatic Cooling: Do not use a cooling bath. Wrap the flask in foil/insulation and allow it to reach room temperature overnight. Slow cooling promotes thermodynamic purity.
-
The "Digestion" Step: Before filtration, reheat the slurry to 5°C below the dissolution temperature for 30 minutes, then cool again. This "Ostwald ripening" dissolves small, impure crystals and redeposits them onto larger, purer crystals.
| Parameter | Standard Process | Optimized Process |
| Resolving Agent Eq | 1.0 eq | 0.55 - 0.60 eq |
| Cooling Rate | 1°C/min (Ice bath) | 0.1°C/min (Natural) |
| Solvent | EtOH | EtOH/H2O (95:5) |
| Expected ee | 85-90% | >98.5% |
Module: Asymmetric Hydrogenation (Ru-BINAP)
Context: Direct hydrogenation of 4,5-dimethoxy-1-indanone oxime or enamide using Ruthenium-BINAP or Rhodium catalysts. Symptom: Reaction stalls (low conversion) or ee fluctuates between batches (90-99%).
The Mechanism of Failure: Catalyst Poisoning & Enamide Geometry
Ruthenium catalysts are extremely sensitive to oxygen and coordinating impurities (sulfur/halogens) in the starting material. Furthermore, the E/Z geometry of the precursor (oxime/enamide) dictates the facial selectivity.
Troubleshooting Guide
Issue 1: Low ee (<95%)
-
Root Cause: Mixed E/Z isomers in the oxime/enamide precursor.
-
Fix: Recrystallize the precursor (4,5-dimethoxy-1-indanone oxime) from MeOH/EtOAc to ensure >99% geometric purity before hydrogenation. The catalyst coordinates to the heteroatom; if the geometry flips, the induction of chirality flips.
Issue 2: Catalyst Deactivation
-
Root Cause: Trace O2 or moisture.
-
Fix: Implement three cycles of Vacuum/Argon purge (not Nitrogen, Argon is heavier and blankets better) after solvent addition.
-
Protocol Adjustment: Add the catalyst precursor [RuCl2(benzene)]2 and the chiral ligand (S)-BINAP (or (S)-SegPhos) in a separate "pre-activation" vessel at 60°C in DMF for 10 mins before adding to the main reactor. This ensures the active catalytic species is formed before it encounters the substrate.
Recommended Conditions (Self-Validating)
-
Catalyst: Ru(OAc)2[(S)-BINAP] or RuCl2n
-
S/C Ratio: 1000:1 (Start here; increase to 5000:1 only after validating ee).
-
H2 Pressure: 50–100 bar (High pressure often favors the enantioselective pathway over non-selective background reduction).
-
Temperature: 50–60°C.
Module: Analytical Verification (Chiral HPLC)
You cannot improve what you cannot measure. Standard purity (achiral) HPLC is insufficient.
Method Parameters (Reference Standard):
-
Column: Daicel Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Note: The amine modifier (DEA) is crucial to prevent peak tailing of the primary amine.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm (Indane absorption).
-
Temperature: 25°C.
Diagnostic Interpretation:
-
Fronting peaks: Column overload. Dilute sample.
-
Split peaks: Check mobile phase pH; ensure DEA is fresh.
FAQ: Rapid Fire Troubleshooting
Q: My resolving agent (N-acetyl-leucine) is expensive. Can I recover it? A: Yes. After filtering the (S)-amine salt, acidify the mother liquor with HCl. The resolving agent (which is an acid) will precipitate out while the unwanted (R)-amine stays in solution. Filter and dry the acid for reuse.
Q: Can I use Biocatalysis instead? A: Yes. Omega-transaminases (e.g., Codexis or Almac panels) can convert 4,5-dimethoxy-1-indanone directly to the (S)-amine.
-
Challenge: Equilibrium favors the ketone.
-
Fix: Use Isopropylamine (IPA) as the amine donor and remove the volatile byproduct (acetone) using a nitrogen sweep or vacuum to drive the equilibrium to completion.
Q: The salt is oiling out instead of crystallizing. A: This is the "Oiling Out" phenomenon.
-
Immediate Fix: Reheat to dissolve the oil. Add a "co-solvent" that the salt is less soluble in (e.g., MTBE) dropwise until persistent cloudiness appears, then seed immediately.
References
-
Asymmetric Hydrogenation of Indanones
-
Title: Asymmetric synthesis of a novel non-benzodiazepine hypnotic drug Ramelteon (TAK-375) via asymmetric hydrogenation.[1]
- Source: Yamano, T. et al. Tetrahedron: Asymmetry (2006).
- Relevance: Establishes Ru-BINAP as the primary catalyst for high ee synthesis of this specific scaffold.
-
-
Industrial Resolution Strategies
- Title: Practical Synthesis of (S)
- Source:Organic Process Research & Development (OPRD).
- Relevance: Details the "Pope-Peachy" method and solvent selection for indanamine resolution.
-
Analytical Methods
- Title: Enantiomeric separation of Ramelteon intermedi
- Source:Journal of Pharmaceutical and Biomedical Analysis.
- Relevance: Valid
Sources
Technical Support Center: Troubleshooting Low Yields in Reductive Amination of Indanones
Welcome to the technical support center for the reductive amination of indanones. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in this crucial synthetic transformation. Indanone scaffolds are prevalent in medicinal chemistry, notably in neuroprotective agents, making their efficient functionalization via reductive amination a critical step in many synthetic routes.[1] This resource provides in-depth, experience-driven answers to common problems, focusing on the underlying chemical principles to empower you to effectively troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reductive amination of a 1-indanone is giving very low conversion to the desired indanamine. What are the most likely causes and how can I improve the yield?
Low conversion is a frequent issue and often points to problems with either the initial imine/iminium ion formation or the subsequent reduction step. Let's break down the possibilities.
Answer:
The reductive amination is a two-step process occurring in one pot: the formation of an imine or iminium ion intermediate, followed by its reduction.[2][3][4] A failure in either step will lead to poor yields.
1. Inefficient Imine/Iminium Formation:
-
Equilibrium Issues: Imine formation is a reversible reaction that produces water as a byproduct.[5][6][7] If water is not effectively removed or sequestered, the equilibrium will favor the starting materials (indanone and amine).[7]
-
Troubleshooting:
-
Dehydrating Agents: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture.[8]
-
Azeotropic Removal: For reactions run at higher temperatures, a Dean-Stark trap can be used to azeotropically remove water.
-
-
-
Steric Hindrance: Indanones, particularly those with substitution on the aromatic ring or at the 2-position, can be sterically hindered.[9][10] Similarly, bulky primary or secondary amines can slow down the initial nucleophilic attack on the carbonyl.[9][11]
-
Troubleshooting:
-
Increase Reaction Time and/or Temperature: Allow more time for the sterically hindered components to react. Gentle heating can often overcome the activation energy barrier.
-
Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid (AcOH), can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating imine formation.[12][13]
-
-
-
Amine Basicity: Weakly basic amines, such as anilines, are less nucleophilic and may react slowly with the indanone carbonyl.[5]
-
Troubleshooting:
-
2. Ineffective Reduction of the Imine/Iminium Intermediate:
-
Reducing Agent Potency and Suitability: The choice and quality of the reducing agent are critical.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a mild and selective reducing agent, often preferred for reductive aminations because it does not readily reduce the starting ketone.[2][3][5][12] However, its potency can degrade over time, especially with improper storage.[2][15]
-
Troubleshooting:
-
Use Fresh Reagent: Always use a fresh bottle of STAB or one that has been stored under anhydrous conditions.
-
Check Potency: If you suspect your STAB has degraded, its potency can be assayed.[15]
-
Stoichiometry: Use a slight excess of STAB (typically 1.3-1.6 equivalents) to ensure complete reduction.[5]
-
-
-
Sodium Cyanoborohydride (NaBH₃CN): Another common reagent that is effective at reducing imines at a slightly acidic pH (6-8).[12][16] However, it is highly toxic and can generate cyanide gas if the pH drops too low.[12][16]
-
Sodium Borohydride (NaBH₄): A stronger reducing agent that can reduce both the imine and the starting indanone.[16][17] This can lead to the formation of the corresponding indanol as a side product, thus lowering the yield of the desired amine.[17] If using NaBH₄, it is often best to pre-form the imine before adding the reducing agent.[14][17]
-
-
Reaction pH: The pH of the reaction is crucial. The reduction is most efficient on the protonated imine (the iminium ion).[18]
-
Troubleshooting:
-
Acid Catalyst: The use of acetic acid not only catalyzes imine formation but also ensures the presence of the more readily reducible iminium ion.[13]
-
-
Below is a workflow diagram to guide your troubleshooting process for low conversion:
Caption: Troubleshooting workflow for low conversion in reductive amination.
Question 2: I am observing significant formation of a side product that I believe is the indanol, resulting from the reduction of my starting indanone. How can I prevent this?
Answer:
The formation of the corresponding alcohol from the starting carbonyl is a classic example of a competing side reaction in reductive amination.[5] This indicates that your reducing agent is not selective enough under the current reaction conditions.
1. Choice of Reducing Agent:
-
Sodium Triacetoxyborohydride (STAB): This is the reagent of choice to avoid carbonyl reduction.[3][5][17] Its bulk and attenuated reactivity make it highly selective for the reduction of the protonated imine (iminium ion) over the ketone.[3][17] If you are already using STAB and still see indanol formation, it's possible the reaction conditions are not optimal.
-
Sodium Borohydride (NaBH₄): This is a much stronger reducing agent and will readily reduce unhindered ketones like indanones.[16][17] If your protocol uses NaBH₄, this is the most likely cause.
2. Reaction Protocol:
-
One-Pot vs. Two-Step Procedure:
-
A one-pot (or direct) reductive amination , where the indanone, amine, and reducing agent are all mixed together from the start, relies heavily on the selective nature of the reducing agent.[3][5] This approach is most successful with STAB.[5]
-
A two-step (or indirect) procedure can significantly minimize indanol formation, especially when using a less selective reducing agent like NaBH₄.[5][14]
-
Imine Formation: First, dissolve the indanone and the amine in a suitable solvent (methanol is often effective for rapid imine formation) and stir for a period (e.g., 1-4 hours) to allow for the formation of the imine.[5][17] The progress of imine formation can be monitored by techniques like TLC or GC-MS.
-
Reduction: Once imine formation is complete or has reached equilibrium, cool the reaction mixture (e.g., to 0 °C) and then add the reducing agent (like NaBH₄) portion-wise.[17]
-
-
3. Solvent Considerations:
-
Protic vs. Aprotic Solvents:
Comparative Summary of Common Reducing Agents:
| Reducing Agent | Selectivity for Imine/Iminium over Ketone | Common Solvents | Key Considerations |
| NaBH(OAc)₃ (STAB) | High[3][5] | DCE, THF, DCM[2][5] | Mild, less toxic, but moisture-sensitive.[2][12] Ideal for one-pot procedures.[2] |
| NaBH₃CN | Moderate to High (pH dependent)[12][16] | Methanol, THF | Effective at pH 6-8.[12] Highly toxic.[12] |
| NaBH₄ | Low[16][17] | Methanol, Ethanol | Powerful, can reduce ketones.[17] Best for two-step procedures.[14][17] |
Question 3: My reaction with a primary amine is producing a significant amount of a dialkylated tertiary amine. How can I favor the formation of the desired secondary amine?
Answer:
The formation of a dialkylated product is a common side reaction when using primary amines.[5] This occurs when the initially formed secondary amine product, which is often more nucleophilic than the starting primary amine, reacts with another molecule of the indanone.
1. Stoichiometry Control:
-
Excess of Primary Amine: Using a slight molar excess of the primary amine (e.g., 1.1 to 1.5 equivalents) can help to statistically favor the reaction of the indanone with the more abundant starting amine rather than the secondary amine product.[5]
2. Stepwise Procedure:
-
As mentioned previously, a stepwise or indirect approach can be highly effective.[5][14] By pre-forming the imine from the indanone and the primary amine and then introducing the reducing agent, you minimize the time the newly formed secondary amine is present in the reaction mixture with unreacted indanone.
3. Reaction Conditions:
-
Concentration: Running the reaction at a higher concentration can sometimes favor the initial reaction. However, this can be substrate-dependent.
-
Slow Addition: In a one-pot setup, slowly adding the indanone to a mixture of the amine and the reducing agent might help, but this is often less effective than controlling stoichiometry or using a two-step process.
Here is a diagram illustrating the competing reaction pathways:
Caption: Competing pathways leading to desired and side products.
Question 4: The purification of my final indanamine product is proving difficult. What are some effective purification strategies?
Answer:
Purification can be challenging due to the basic nature of the amine product and potential similarities in polarity with starting materials or side products.
1. Acid-Base Extraction:
This is often the most effective initial purification step for basic amine products.
-
Protocol:
-
After the reaction is complete, quench any remaining reducing agent (e.g., by slowly adding water or a saturated solution of sodium bicarbonate).
-
Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, DCM).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 10% citric acid). The basic amine product will be protonated and move into the aqueous layer, while neutral organic impurities (like unreacted indanone or indanol) will remain in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Make the aqueous layer basic by adding a base (e.g., 1M NaOH or saturated NaHCO₃) until the pH is >10. This will deprotonate the amine, causing it to precipitate or become extractable.
-
Extract the now basic aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate) to recover the purified amine product.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[17]
-
2. Column Chromatography:
If extraction is insufficient, column chromatography on silica gel is the next step.
-
Tips for Amines on Silica:
-
Tailing: Amines can "tail" on silica gel due to interactions with acidic silanol groups.
-
Solution: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% of triethylamine (NEt₃) or ammonia in methanol is added to the mobile phase (e.g., Hexane/Ethyl Acetate with 1% NEt₃). This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.
-
3. Crystallization:
If your product is a solid, crystallization can be an excellent final purification step.
-
Salt Formation: Often, converting the amine to a salt (e.g., the hydrochloride or tartrate salt) can induce crystallization and yield a highly pure, stable solid.
Experimental Protocols
Protocol 1: General One-Pot Reductive Amination using STAB
This protocol is a good starting point for the reductive amination of indanones with primary or secondary amines.
-
To a round-bottom flask under a nitrogen atmosphere, add the indanone (1.0 equiv) and the amine (1.1 equiv).
-
Add a suitable aprotic solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), to achieve a concentration of approximately 0.1-0.5 M.
-
Add acetic acid (1.0-1.2 equiv) and stir the mixture for 20-30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5-10 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Proceed with purification as described in the purification FAQ.
Protocol 2: Two-Step Reductive Amination using NaBH₄
This protocol is recommended when using NaBH₄ or when carbonyl reduction is a significant issue.
-
Imine Formation:
-
In a round-bottom flask, dissolve the indanone (1.0 equiv) and the primary amine (1.1 equiv) in methanol.
-
Stir the mixture at room temperature for 1-4 hours. Monitor the formation of the imine by TLC or GC-MS.
-
-
Reduction:
-
Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 equiv) in small portions. Caution: Gas evolution (hydrogen) will occur.[17]
-
Allow the reaction to warm to room temperature and stir until the imine is fully consumed (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Add water and an organic solvent (e.g., ethyl acetate) to the residue and proceed with an acid-base extraction as described in the purification FAQ.
-
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Myers, A. G. (n.d.). Reductive Amination. In Chemistry 115 Handouts. Harvard University. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Pavel, N. K., et al. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications. [Link]
-
Chemistry LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]
-
Chemistry Steps. (n.d.). Formation of Imines and Enamines. [Link]
-
Study.com. (n.d.). Imine Formation, Structure & Synthesis. [Link]
-
Sharma, N., & Singh, P. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Bioorganic & Medicinal Chemistry. [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis.
-
Le T., et al. (2019). A Quantitative Assay of Sodium Triacetoxyborohydride. Organic Process Research & Development. [Link]
-
Singh, G., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances. [Link]
-
Zhang, W., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. [Link]
Sources
- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. DSpace [open.bu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. study.com [study.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 9. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Metal Catalyst Removal from Chiral Amine Intermediates
The following technical guide is structured as a dynamic support center for process chemists and engineers. It prioritizes decision-making logic and troubleshooting over generic descriptions, adhering to the "Senior Application Scientist" persona.
Current Status: Operational Topic: Trace Metal Remediation (Pd, Rh, Ru, Ir, Cu) in Chiral Amine Synthesis Compliance Standard: ICH Q3D (R2)
Executive Brief: The "Amine-Metal" Challenge
Removing transition metals from chiral amines is distinct from standard purification because amines are effective ligands. They actively coordinate to the metal center (Pd, Rh, Ru), creating stable soluble complexes that resist simple filtration.
The Core Conflict:
-
The Goal: Reduce metal load to <10–20 ppm (Class 2B limits per ICH Q3D).
-
The Barrier: Your product (the amine) competes with your removal agent for the metal.
-
The Risk: Aggressive removal conditions (high heat, strong Lewis acids) can trigger racemization of the chiral center or lead to significant yield loss via non-specific adsorption.
Diagnostic & Assessment (The Triage)
Before selecting a remediation strategy, characterize the impurity profile. Use this diagnostic table to determine the severity of the coordination.
| Parameter | Diagnostic Question | Implication |
| Metal Species | Is it Pd(0) nanoparticles or Pd(II) salts? | Pd(0) requires oxidation or filtration; Pd(II) requires chelation. |
| Ligand Strength | Is the catalyst ligand bulky (e.g., BINAP, Xantphos) or labile (e.g., acetate)? | Bulky ligands shield the metal, making scavengers slower. You may need to "strip" the ligand first. |
| Amine pKa | Is your product a primary/secondary amine or a heterocyclic amine? | Primary amines bind metals tighter than tertiary amines. |
| Solubility | Is the amine soluble in non-polar solvents (DCM, Toluene) or only polar (MeOH, Water)? | Determines if aqueous extraction is viable. |
Strategic Decision Matrix
Do not default to activated carbon immediately.[1][2][3] Use this logic flow to select the method that preserves chirality and yield.
Figure 1: Decision matrix for selecting a metal removal strategy based on product solubility and purity targets.
Experimental Protocols & Troubleshooting
Method A: Functionalized Silica Scavengers (The Gold Standard)
Best for: High-value intermediates, strict ppm limits, preventing racemization.
The Science: Unlike carbon, which relies on physisorption (pores), functionalized silica uses chemisorption. For amine products, Thiol (SH) or Thiourea functionalized silica is superior because Sulfur binds soft metals (Pd, Rh) much stronger than Nitrogen (your product) does, effectively "stealing" the metal without binding the product.
Protocol:
-
Dissolve crude amine in a compatible solvent (THF, MeOH, or EtOAc). Avoid DMF if possible (competes for metal).
-
Add Silica-Thiol (Si-Thiol) or Silica-DMT at 5–10 wt% relative to the substrate mass (or 2–4 equivalents relative to metal content if known).
-
Agitate at 40–50°C for 2–4 hours. Note: Mild heat promotes ligand exchange.
-
Filter through a 0.45 µm pad.[4]
-
Analyze filtrate by ICP-MS.
Troubleshooting Q&A:
Q: The metal content dropped, but not enough (e.g., 500 ppm to 50 ppm). Why? A: The kinetics of ligand exchange are too slow.
Fix 1: Increase temperature to 60°C (verify chiral stability first).
Fix 2: Add a "shuttle agent." Trace amounts of water or alcohol can help solubilize the metal complex, making it accessible to the silica pores.
Fix 3: Switch to a macroporous resin (MP-TMT) if the metal complex is bulky and cannot enter standard silica pores (60 Å).
Q: My product yield is low after filtration. A: Non-specific binding.
Fix: Wash the silica cake with a polar solvent (MeOH or MeOH/NH3) to desorb your amine product. The metal-thiol bond is covalent and will not break, but the amine-silica interaction is hydrogen bonding and is reversible.
Method B: Activated Carbon Adsorption
Best for: Early-stage intermediates, bulk removal, removing Pd(0) colloids.
The Science: Carbon works by trapping large complexes in pores. It is less selective than silica.
Protocol:
-
Slurry crude product with Activated Carbon (10–20 wt%) in EtOH or IPA.
-
Heat to reflux for 1–2 hours.
-
Critical Step: Filter while hot through Celite.
-
Wash the cake extensively.
Troubleshooting Q&A:
Q: I am seeing significant racemization after carbon treatment. A: Activated carbon can be acidic (surface oxides) and can act as a heterogeneous catalyst for dehydrogenation/racemization, especially if Pd is present (Pd/C is a catalyst, after all!).
Fix: Use a chemically chemically activated wood-based carbon (lower ash) or pre-wash the carbon with a mild base. Reduce temperature and contact time.
Q: The filtration is extremely slow. A: Carbon fines are blocking the filter.
Fix: Use a depth filter or a pre-coat of Celite. Do not use simple paper filters.
Method C: Chelation Extraction (Aqueous Wash)
Best for: Large scale, cost-sensitive processes.
The Science: Use a water-soluble ligand that binds the metal stronger than the organic amine product, pulling the metal into the aqueous phase.
Protocol:
-
Dissolve amine in a water-immiscible solvent (Toluene, MTBE, DCM).
-
Prepare an aqueous solution of N-Acetyl Cysteine (NAC) , L-Cysteine , or Sodium Diethyldithiocarbamate .
-
Adjust aqueous pH to 7–9 (ensure the chelator is deprotonated/active but the amine product remains in organic phase).
-
Stir vigorously for 1 hour.
-
Separate phases.
Troubleshooting Q&A:
Q: An emulsion formed that won't separate. A: Common with amphiphilic amines and heavy metal precipitates.
Fix: Filter the biphasic mixture through a Celite pad to remove solid metal-chelates stabilizing the emulsion. Add brine to increase ionic strength.
Comparative Data Summary
| Feature | Silica Scavengers (Si-Thiol) | Activated Carbon | Chelation Extraction |
| Selectivity | High (Chemically specific) | Low (Adsorbs organics) | Medium (pH dependent) |
| Yield Recovery | >95% (Minimal binding) | 80–90% (Pore trapping) | >95% |
| Metal Limit | Can reach < 5 ppm | Typically 50–100 ppm | 20–50 ppm |
| Cost | High ( | Low ($) | Low ($) |
| Racemization Risk | Low (Neutral pH) | Medium (Surface acidity) | Low |
Advanced Mechanism: Why Thiol Works for Amines
Understanding the "why" allows you to troubleshoot.[5] The diagram below illustrates the ligand exchange process. The Sulfur atom on the scavenger acts as a "soft" base, displacing the "harder" Nitrogen of the amine product from the "soft" Palladium metal center.
Figure 2: Ligand Exchange Mechanism: The high affinity of Sulfur for Palladium drives the displacement of the Amine product.
References
-
International Council for Harmonisation (ICH). Guideline Q3D (R2) on Elemental Impurities.[1][6] (2022).[5][6] Link
-
Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 9(2), 198-205. (2005).[7][8] Link
-
Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889-900. (2004). Link
-
Biotage. "Metal Scavenging User Guide: Strategies for API Purification." (White Paper). Link
-
SiliCycle. "SiliaMetS® Metal Scavengers: Selection Guide." (Application Note). Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 5. Chiral-at-metal: how to prevent racemisation | International | ScienceLink [sciencelink.net]
- 6. database.ich.org [database.ich.org]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Indan-1-ylamine
A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Dimer Impurity Formation
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of dimer impurity formation during the synthesis of indan-1-ylamine. As a crucial intermediate in the development of various pharmaceuticals, ensuring the purity of indan-1-ylamine is paramount. This resource, designed for chemistry professionals, offers practical solutions and explains the chemical principles behind the recommended strategies.
Introduction to the Dimer Challenge
The synthesis of indan-1-ylamine, commonly achieved through the reductive amination of 1-indanone, is a robust and widely used transformation.[1][2] However, a persistent issue in this process is the formation of a dimeric secondary amine impurity, N-(indan-1-yl)indan-1-amine. This byproduct arises from the reaction of the newly formed indan-1-ylamine with the starting material, 1-indanone, followed by reduction. The presence of this impurity complicates purification and can impact the yield and quality of the final active pharmaceutical ingredient (API).
This guide will explore the mechanisms of dimer formation and provide actionable strategies to minimize its occurrence, ensuring a more efficient and cleaner synthesis of indan-1-ylamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary dimer impurity in indan-1-ylamine synthesis?
The most common dimer impurity is N-(indan-1-yl)indan-1-amine. It is formed when the desired product, indan-1-ylamine (a primary amine), acts as a nucleophile and reacts with the remaining 1-indanone starting material to form a secondary imine. This imine is then reduced under the reaction conditions to yield the secondary amine dimer.
Q2: What is the underlying mechanism of this dimer formation?
The formation of the dimer impurity is a competing reaction pathway in the reductive amination process. The intended reaction is the formation of an imine between 1-indanone and an ammonia source, which is then reduced to the primary amine, indan-1-ylamine. However, the product amine can be more nucleophilic or present in a higher concentration than the ammonia source, leading to a reaction with the unreacted 1-indanone. This forms a new iminium ion which is subsequently reduced to the dimeric impurity.
dot graph DimerFormation { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Indanone [label="1-Indanone"]; Ammonia [label="Ammonia (NH3)"]; Indan_1_ylamine [label="Indan-1-ylamine (Product)"]; Imine [label="Imine Intermediate"]; Dimer_Imine [label="Dimer Imine Intermediate"]; Dimer [label="N-(indan-1-yl)indan-1-amine (Dimer Impurity)"]; Reducing_Agent [label="Reducing Agent", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Indanone -> Imine [label="+ NH3"]; Ammonia -> Imine; Imine -> Indan_1_ylamine [label="+ Reducing Agent"]; Reducing_Agent -> Indan_1_ylamine;
Indanone -> Dimer_Imine [label="+ Indan-1-ylamine"]; Indan_1_ylamine -> Dimer_Imine; Dimer_Imine -> Dimer [label="+ Reducing Agent"]; Reducing_Agent -> Dimer; } caption: "Reaction pathways in indan-1-ylamine synthesis."
Q3: Which analytical techniques are best for detecting and quantifying the dimer impurity?
Several analytical methods can be employed:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for separating and quantifying indan-1-ylamine from the dimer impurity and other byproducts. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like trifluoroacetic acid) is typically used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying the dimer impurity by its mass-to-charge ratio and fragmentation pattern. Derivatization of the amines may be necessary to improve volatility and peak shape.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to characterize the structure of the dimer impurity if it can be isolated. Specific proton and carbon signals will differentiate the dimer from the primary amine.
Q4: Are there alternative synthesis routes to indan-1-ylamine that avoid dimer formation?
Yes, alternative methods exist, although they may have their own drawbacks. One such method is the reduction of 1-indanone oxime.[3] This two-step process involves first converting the ketone to an oxime using hydroxylamine, followed by reduction of the oxime to the primary amine. This route avoids the direct presence of the primary amine with the ketone starting material, thereby preventing dimer formation. However, it adds an extra step to the synthesis.
Troubleshooting Guide: Minimizing Dimer Formation
This section provides a structured approach to troubleshooting and minimizing the formation of the N-(indan-1-yl)indan-1-amine impurity during the reductive amination of 1-indanone.
| Problem | Probable Cause(s) | Recommended Solution(s) & Explanation |
| High levels of dimer impurity detected by HPLC/GC-MS. | 1. Insufficient excess of ammonia source. 2. Slow rate of primary imine formation and/or reduction. 3. High reaction temperature or prolonged reaction time. | 1. Increase the excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia). A higher concentration of the primary aminating agent will kinetically favor the formation of the desired imine over the secondary imine that leads to the dimer.[4]2. Optimize the choice and loading of the reducing agent and catalyst. For catalytic hydrogenation, ensure efficient catalyst activity (e.g., using a fresh, active catalyst like Raney Nickel or Palladium on carbon).[5] For hydride reductions (e.g., NaBH₃CN), ensure appropriate pH control to facilitate imine formation and reduction.[6][7]3. Lower the reaction temperature and monitor the reaction progress closely. Higher temperatures can accelerate the side reaction leading to the dimer. Determine the optimal reaction time to maximize the yield of the primary amine while minimizing dimer formation. |
| Low overall yield of indan-1-ylamine. | 1. Significant conversion of starting material to the dimer. 2. Formation of 1-indanol as a byproduct. | 1. Implement the solutions mentioned above to suppress dimer formation. 2. Choose a reducing agent that is selective for the imine/iminium ion over the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally more selective for the imine under mildly acidic conditions compared to stronger reducing agents like sodium borohydride (NaBH₄), which can readily reduce the starting ketone to the corresponding alcohol.[8][9] |
| Difficulty in purifying indan-1-ylamine from the dimer impurity. | Similar polarity and physical properties of the product and the dimer impurity. | 1. Optimize chromatographic separation. This may involve screening different HPLC columns, mobile phase compositions, and gradients.[10]2. Consider derivatization before purification. The primary amine can be selectively protected (e.g., as a Boc-carbamate), allowing for easier separation from the secondary amine dimer. The protecting group can then be removed in a subsequent step.3. Recrystallization. If the product is a solid, careful selection of a recrystallization solvent may allow for the selective crystallization of the desired indan-1-ylamine, leaving the more soluble dimer impurity in the mother liquor. |
Recommended Experimental Protocol: Reductive Amination with Minimized Dimer Formation
This protocol outlines a general procedure for the reductive amination of 1-indanone using ammonium acetate and sodium cyanoborohydride, which is known to be effective in minimizing dimer formation.
Materials and Equipment:
-
1-Indanone
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
-
HPLC or GC-MS for reaction monitoring
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-indanone (1 equivalent) in methanol.
-
Addition of Ammonia Source: Add a significant excess of ammonium acetate (e.g., 5-10 equivalents) to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the primary imine.
-
Addition of Reducing Agent: Cool the reaction mixture in an ice bath. Slowly add sodium cyanoborohydride (e.g., 1.5-2 equivalents) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by HPLC or GC-MS to determine the optimal reaction time. The goal is to maximize the conversion of 1-indanone to indan-1-ylamine while keeping the formation of the dimer impurity to a minimum.
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of dilute aqueous HCl to decompose the excess reducing agent. Make the solution basic with an aqueous solution of NaOH or NaHCO₃.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
dot graph ProtocolWorkflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "Reaction" { node [fillcolor="#E8F0FE"]; Setup [label="1. Dissolve 1-indanone in MeOH"]; Add_Ammonia [label="2. Add excess NH4OAc"]; Add_Reducer [label="3. Add NaBH3CN"]; Monitor [label="4. Monitor by HPLC/GC-MS"]; }
subgraph "Workup & Purification" { node [fillcolor="#E6F4EA"]; Quench [label="5. Quench with dilute HCl"]; Basify [label="6. Basify with NaOH/NaHCO3"]; Extract [label="7. Extract with organic solvent"]; Purify [label="8. Purify by column chromatography"]; }
Setup -> Add_Ammonia; Add_Ammonia -> Add_Reducer; Add_Reducer -> Monitor; Monitor -> Quench; Quench -> Basify; Basify -> Extract; Extract -> Purify; } caption: "Workflow for indan-1-ylamine synthesis."
Conclusion
The formation of the N-(indan-1-yl)indan-1-amine dimer is a common challenge in the synthesis of indan-1-ylamine via reductive amination. By understanding the underlying reaction mechanisms and carefully controlling reaction parameters such as the stoichiometry of the ammonia source, choice of reducing agent, temperature, and reaction time, researchers can significantly suppress the formation of this impurity. The troubleshooting guide and recommended protocol provided in this document offer a practical framework for optimizing the synthesis of high-purity indan-1-ylamine, a critical intermediate for the pharmaceutical industry.
References
- WO2006120577A1 - Improved process for the synthesis of enantiomeric indanylamine derivatives - Google P
-
Catalytic activity of different catalysts for the reductive amination of 1-indanone and R-(+)-α-phenethylamine … - ResearchGate. (URL: [Link])
-
Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Publishing. (URL: [Link])
-
Asymmetric reductive amination of 1‐indanone derivatives by using... - ResearchGate. (URL: [Link])
-
Synthesis and evaluation of dimeric 1,2,3,4-tetrahydro-naphthalenylamine and indan-1-ylamine derivatives with mast cell-stabilising and anti-allergic activity - PubMed. (URL: [Link])
-
Leuckart reaction - Wikipedia. (URL: [Link])
-
Myers Chem 115. (URL: [Link])
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])
-
Reductive amination - Wikipedia. (URL: [Link])
-
P. Margaretha The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec. (URL: [Link])
- Indanamines, processes for their preparation and compositions containing them - P
- WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google P
-
Reductive Amination - Organic Chemistry Tutor. (URL: [Link])
-
Reductive Amination - Chemistry Steps. (URL: [Link])
-
Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])
-
Reductive amination – Knowledge and References - Taylor & Francis. (URL: [Link])
- EP3247693A1 - Process for the preparation of indanamine derivatives and new synthesis intermediates - Google P
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (URL: [Link])
-
Preparation of Aliphatic Amines by the Leuckart Reaction. (URL: [Link])
-
STUDIES ON THE LEUCKART REACTION - Semantic Scholar. (URL: [Link])
- CN107567447A - The dimer impurity and its minimizing technology of Eliquis - Google P
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. (URL: [Link])
-
Avoiding Depurination During Trityl-on Purification - Phenomenex. (URL: [Link])
-
Synthesis and Properties of N1-(indan-5-yl)amidrazones Incorporating Piperazines and Related Congeners | Request PDF - ResearchGate. (URL: [Link])
-
Small alkyl amines as ion-pair reagents for the separation of positional isomers of impurities in phosphate diester oligonucleotides - PubMed. (URL: [Link])
-
DNA-compatible synthesis of amidine pharmacophores via late-stage amine modification. (URL: [Link])
-
(PDF) Indene dimerization products - ResearchGate. (URL: [Link])
-
Synthesis of Diarylamines via Nitrosonium-Initiated C−N Bond Formation - Semantic Scholar. (URL: [Link])
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. WO2006120577A1 - Improved process for the synthesis of enantiomeric indanylamine derivatives - Google Patents [patents.google.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. DSpace [cora.ucc.ie]
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for (S)-4,5-Dimethoxy-indan-1-ylamine Purity Analysis
In the landscape of pharmaceutical development, ensuring the enantiomeric purity of chiral molecules is not merely a regulatory hurdle but a fundamental aspect of drug safety and efficacy. (S)-4,5-Dimethoxy-indan-1-ylamine, a key chiral building block, is no exception. Its stereospecific synthesis and subsequent use in active pharmaceutical ingredients (APIs) necessitate robust analytical methods to quantify the (S)-enantiomer and detect any trace amounts of its unwanted (R)-counterpart. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric purity analysis of 4,5-Dimethoxy-indan-1-ylamine, grounded in the principles of chiral recognition and supported by experimental insights.
The Challenge of Chiral Recognition for a Primary Aromatic Amine
This compound is a primary aromatic amine with a rigid indane scaffold. The primary amine group (-NH2) is the key interaction site for chiral recognition by a Chiral Stationary Phase (CSP). The goal of a successful chiral separation is to exploit the subtle differences in the spatial arrangement of the enantiomers to form transient, diastereomeric complexes with the CSP, leading to different retention times on the chromatographic column.[1]
The mechanism of chiral separation relies on the formation of these diastereomeric complexes between the analyte and the chiral stationary phase.[2] For a separation to occur, there must be a sufficient difference in the stability of these complexes, allowing one enantiomer to be retained longer than the other.
Strategic Selection of Chiral Stationary Phases
The development of a chiral HPLC method is often an empirical process, but a strategic approach based on the analyte's structure can significantly streamline the process.[3][4] For a primary amine like 4,5-Dimethoxy-indan-1-ylamine, two classes of CSPs stand out as primary candidates: Crown Ether-based CSPs and Polysaccharide-based CSPs.
dot
Caption: Workflow for chiral method development on a crown ether CSP.
Methodology:
-
Column: CROWNPAK® CR-I(+) (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Start with a mixture of aqueous 0.1% perchloric acid and acetonitrile (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm (based on the aromatic structure).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve racemic 4,5-dimethoxy-indan-1-ylamine in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Analysis: Inject the sample and evaluate the chromatogram for retention time and resolution between the enantiomers.
-
Optimization: If retention is too long or too short, or if resolution is not baseline, adjust the ratio of the aqueous solution to acetonitrile. Increasing acetonitrile will decrease retention time.
Protocol 2: Screening on a Polysaccharide CSP
dot
Sources
A Comparative Guide to the Stereochemical Analysis of (S)-4,5-Dimethoxy-indan-1-ylamine: Emphasis on Optical Rotation Determination
For Researchers, Scientists, and Drug Development Professionals
The Principle of Chirality and Optical Activity
Chiral molecules, like (S)-4,5-Dimethoxy-indan-1-ylamine, are non-superimposable on their mirror images, known as enantiomers. This structural dissymmetry gives rise to the phenomenon of optical activity, where a chiral compound in solution rotates the plane of plane-polarized light.[1][2] The direction and magnitude of this rotation are unique to each enantiomer. The (S)-enantiomer will rotate the light to the same degree but in the opposite direction as its (R)-counterpart.[3] This property is the basis of polarimetry, a classical yet powerful technique for the analysis of chiral substances.[4]
Determining Optical Rotation: A Detailed Experimental Protocol
The measurement of optical rotation is performed using a polarimeter. The output, the observed rotation (α), is dependent on several factors, including the concentration of the sample, the length of the light path through the sample, the temperature, and the wavelength of the light source.[3] To normalize for concentration and path length, the specific rotation, [α], is calculated. This value is an intrinsic physical property of a chiral compound under defined conditions.[1]
Experimental Workflow for Polarimetry
Caption: Workflow for Determining Specific Rotation.
Step-by-Step Methodology
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 100 mg of this compound. The precise mass should be recorded to four decimal places.
-
Quantitatively transfer the weighed solid to a 10 mL volumetric flask.
-
Add a suitable solvent, such as methanol or chloroform, to dissolve the compound completely. The choice of solvent is crucial as it can influence the specific rotation.[5]
-
Carefully add more solvent to bring the volume to the 10 mL mark. Ensure the solution is homogeneous by thorough mixing.
-
Calculate the concentration (c) in g/100 mL.
-
-
Instrument Calibration:
-
Turn on the polarimeter and the light source (typically a sodium D-line at 589 nm) and allow the instrument to stabilize.[6]
-
Fill the polarimeter cell (of a known path length, l, typically 1 decimeter) with the pure solvent used for the sample preparation.
-
Place the cell in the polarimeter and take a blank reading. Adjust the instrument to read zero. This step corrects for any optical activity of the solvent or the cell itself.
-
-
Sample Measurement:
-
Empty the polarimeter cell and rinse it several times with small portions of the analyte solution.
-
Fill the cell with the analyte solution, ensuring no air bubbles are present in the light path.
-
Place the filled cell in the polarimeter and record the observed rotation (α). It is good practice to take multiple readings and average them to minimize random errors.
-
Record the temperature (T) at which the measurement is taken, as optical rotation can be temperature-dependent.[6]
-
-
Calculation of Specific Rotation:
-
The specific rotation, [α], is calculated using the following formula:
[α]λT = α / (l × c)
Where:
-
[α]λT is the specific rotation at temperature T and wavelength λ.
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in grams per milliliter (g/mL) or grams per 100 milliliters (g/100mL), depending on the convention used.[7][8]
-
-
Illustrative Data for this compound
The following table presents hypothetical data for the optical rotation of this compound, as would be determined following the protocol above. These values are for illustrative purposes to demonstrate how experimental data would be presented.
| Parameter | Value |
| Observed Rotation (α) | -0.25° |
| Concentration (c) | 1.0 g/100 mL |
| Path Length (l) | 1.0 dm |
| Wavelength (λ) | 589 nm (Sodium D-line) |
| Temperature (T) | 20 °C |
| Solvent | Methanol |
| Calculated Specific Rotation [α] | -25.0° |
A Comparative Analysis of Chiral Analysis Techniques
While polarimetry is a direct measure of the bulk optical activity of a sample, other techniques are often employed to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative separation, sensitivity, and the availability of instrumentation.
| Technique | Principle | Advantages | Disadvantages |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample.[9] | - Non-destructive- Rapid analysis- Relatively inexpensive instrumentation | - Requires a known specific rotation for the pure enantiomer to determine enantiomeric excess.- Lower sensitivity compared to chromatographic methods.- Impurities can affect the accuracy of the measurement. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separates enantiomers based on their differential interactions with a chiral stationary phase.[10] | - Allows for the direct quantification of each enantiomer and determination of enantiomeric excess.- High sensitivity and accuracy.- Can be used for both analytical and preparative separations. | - Requires method development to find a suitable chiral column and mobile phase.- Can be more time-consuming than polarimetry.- More expensive instrumentation. |
| Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents | A chiral auxiliary reagent is added to the sample, forming diastereomeric complexes that have distinct NMR spectra, allowing for the quantification of each enantiomer. | - Provides structural information in addition to enantiomeric purity.- Can be performed on a standard NMR spectrometer. | - Requires the use of expensive chiral shift reagents.- The accuracy of integration can be affected by peak overlap.- May require derivatization of the analyte. |
Decision-Making Framework for Chiral Analysis
Caption: Decision tree for selecting a chiral analysis method.
Conclusion
The determination of the optical rotation of this compound is a fundamental step in its characterization and quality control. While a literature value for its specific rotation may not be readily accessible, the robust and well-established technique of polarimetry provides a direct and reliable means of measuring this critical property. By following a meticulous experimental protocol, researchers can confidently determine the specific rotation in-house. Furthermore, a comprehensive approach to stereochemical analysis should also consider complementary techniques such as chiral HPLC and NMR spectroscopy, each offering unique advantages. The selection of the most appropriate method will be guided by the specific analytical needs, ensuring the highest level of scientific rigor in the development and application of this important chiral building block.
References
- Chemical Society Reviews. (2025). Advances in chiral analysis: from classical methods to emerging technologies. RSC Publishing.
- Benchchem. * (R)-4,5-Dimethoxy-indan-1-ylamine | Chiral Amine Building Block*.
- Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry.
- Cook, C. W., Viola, D., Byrne, S., & d'Aubigny, C. D. DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA.
- Master Organic Chemistry. (2017).
- PubMed. (1992). Determination of enantiomers of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020)
- Chemistry Steps. (2021).
- NIH. (2006). Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine.
- Wikipedia.
- Anton Paar Wiki. European Pharmacopoeia 2.2.7.
- digicollections.net. 1.
- Chemistry LibreTexts. (2023). 3.6: Optical Activity.
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. pharmainventor.com [pharmainventor.com]
- 4. (R)-4,5-Dimethoxy-indan-1-ylamine | Chiral Amine Building Block [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. oaepublish.com [oaepublish.com]
- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation method of R-5, 6-dimethoxy-1-aminoindane - Eureka | Patsnap [eureka.patsnap.com]
- 10. scispace.com [scispace.com]
Safety Operating Guide
Personal protective equipment for handling (S)-4,5-Dimethoxy-indan-1-ylamine
Executive Summary & Hazard Profile
Core Directive: Treat (S)-4,5-Dimethoxy-indan-1-ylamine as a Category 1B Corrosive and a Potential Sensitizer .
As a primary amine residing on a benzylic carbon within an indane ring system, this compound exhibits significant basicity and nucleophilicity. While specific toxicological data for this chiral intermediate may be sparse in public repositories compared to its final drug targets (e.g., Ramelteon), its structural class dictates a conservative safety approach.
Primary Hazards:
-
Skin/Eye Corrosion: Primary amines can cause irreversible tissue damage (chemical burns) upon contact.
-
Respiratory Irritation: Dust or aerosols are highly irritating to the upper respiratory tract.
-
Sensitization: Benzylic amines carry a risk of causing allergic contact dermatitis upon repeated exposure.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways common to chiral amine synthesis: inhalation of dust during weighing and dermal absorption during solvent handling.
| PPE Component | Specification | Technical Rationale |
| Hand Protection | Double Nitrile (min 5 mil outer) or Laminate (Silver Shield) | Permeation Dynamics: Aromatic amines can permeate standard nitrile. Double gloving provides a "sacrificial" outer layer. Use Laminate gloves if handling in penetrating solvents like Dichloromethane (DCM). |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Vapor/Dust Defense: Safety glasses are insufficient. Amine vapors are lachrymators; corrosive dust can cause permanent corneal opacity. Goggles provide a seal against airborne particulates. |
| Body Protection | Lab Coat (Poly/Cotton) + Chemical Apron | Splash Barrier: Standard lab coats absorb liquids. A rubberized or Tyvek apron is required during liquid transfer to prevent "soak-through" burns to the torso. |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | Engineering Control: The primary defense. If work must occur outside a hood (strongly discouraged), a half-face respirator with Multi-Gas/Vapor + P100 cartridges is mandatory. |
Operational Protocols: Step-by-Step
Phase A: Solid Handling (Weighing & Transfer)
Context: The solid free base may be waxy or crystalline. Salts (HCl) are likely fine powders prone to static.
-
Static Control: Place an ionizing fan or anti-static gun near the balance. Substituted indanamines can be "fluffy" and charged, causing particles to jump onto gloves/sleeves.
-
Containment: Perform all weighing inside a Powder Containment Hood or a standard Fume Hood. Never weigh on an open bench.
-
Technique: Use a disposable anti-static weighing boat. After transfer, wipe the balance area with a methanol-dampened tissue (while wearing PPE) to neutralize invisible amine residues.
Phase B: Solubilization & Reaction
Context: Dissolving the amine is an exothermic process.
-
Solvent Choice: When dissolving in acids (e.g., for salt formation), add the acid slowly to the amine solution at 0°C. The heat of neutralization can cause flash-boiling and splashing.
-
Inert Atmosphere: Flush reaction vessels with Nitrogen or Argon. Oxidized amines can form impurities that may be more toxic or unstable than the parent compound.
Phase C: Spill Response
Scenario: 500mg solid spill on benchtop.
-
Evacuate & Ventilate: Clear the immediate area.[1]
-
Dry Neutralization: Do not spray water directly (spreads the base). Cover with Citric Acid or Sodium Bisulfate powder to neutralize the base.
-
Cleanup: Dampen the neutralized mix slightly with water (to reduce dust), scrape into a hazardous waste container, and wash the surface with soap and water. Check pH of the surface to ensure neutrality (pH 6-8).
Waste Disposal Strategy
Do not flush down the drain. This compound is toxic to aquatic life and can disrupt municipal water treatment bacteria.
-
Stream A (Solid Waste): Contaminated gloves, weighing boats, and paper towels go into "Hazardous Solid Waste - Toxic/Corrosive."
-
Stream B (Liquid Waste):
-
Basic Organic: If dissolved in organic solvents.
-
Aqueous Basic: If in water.
-
Note: Clearly label the waste tag with "Contains Organic Amines" to alert waste handlers of the corrosion risk.
-
Visualized Safety Workflow
The following diagram illustrates the decision logic for handling this compound, prioritizing engineering controls over PPE alone.
Figure 1: Operational workflow for safe handling, distinguishing between solid and liquid state requirements.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). United States Department of Labor. [Link]
-
PubChem. (n.d.).[2] Compound Summary: Benzylamine (Analogous Hazard Profile). National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
